4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole is a chemical compound with the molecular formula C12H12ClNO and a molecular weight of 221.68 g/mol. This compound features an oxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. The presence of the chloromethyl group at position 4 and a methylphenyl group at position 2 contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .
The reactivity of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole can be attributed to its functional groups. The chloromethyl group is particularly reactive, allowing for nucleophilic substitution reactions. Common reactions include:
The synthesis of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole typically involves the following steps:
These methods allow for the efficient synthesis of this compound while maintaining high yields and purity .
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole has several potential applications:
Several compounds share structural similarities with 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole | Structure | Contains a different phenyl substitution (3-methyl) |
| 2-Methyl-5-(methylthio)-1,3-oxazole | Structure | Contains a thiomethyl group instead of chloromethyl |
| 4-Methoxy-5-methyl-2-(4-methylphenyl)-1,3-oxazole | Structure | Features a methoxy group instead of chloromethyl |
The unique combination of the chloromethyl and methylphenyl groups in 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole distinguishes it from these similar compounds, potentially imparting distinct chemical reactivity and biological activity .